![molecular formula C22H30N4O B12579697 2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- CAS No. 195194-65-1](/img/structure/B12579697.png)
2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- is a complex organic compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties .
Preparation Methods
The synthesis of 2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- involves multiple steps and can be achieved through various synthetic routes. One common method involves the reaction of 2-quinoline with 1-piperazine to form an intermediate, which is then reacted with 4-bromobutylamine to yield the final product . Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced with other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions include substituted quinolines and piperidines .
Scientific Research Applications
2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- can be compared with other similar compounds, such as:
2-Piperidinone: A simpler piperidinone derivative with similar chemical properties but lacking the quinoline and piperazinyl groups.
4-Piperidinone: Another piperidinone derivative with different substitution patterns and chemical reactivity.
Quinoline derivatives: Compounds containing the quinoline moiety, which exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of 2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]- lies in its combination of the piperidinone and quinoline moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
195194-65-1 |
|---|---|
Molecular Formula |
C22H30N4O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidin-2-one |
InChI |
InChI=1S/C22H30N4O/c27-22-9-3-4-13-26(22)14-6-5-12-24-15-17-25(18-16-24)21-11-10-19-7-1-2-8-20(19)23-21/h1-2,7-8,10-11H,3-6,9,12-18H2 |
InChI Key |
LTMXEVZEMOCBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCCCN2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


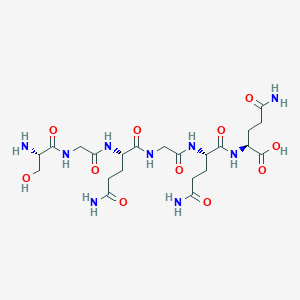
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
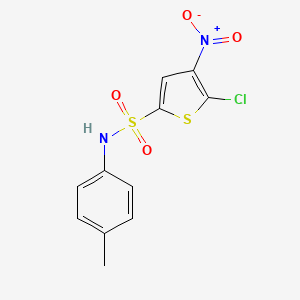
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)
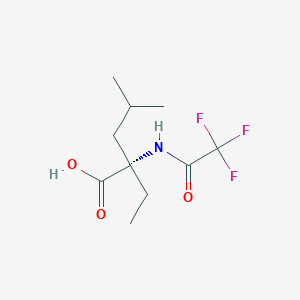
![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)
![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

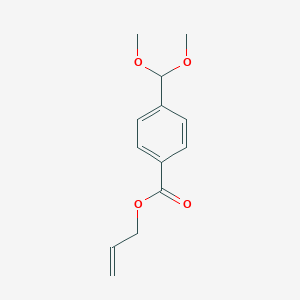
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
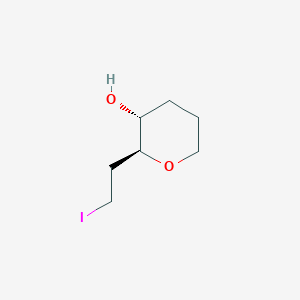
![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)

